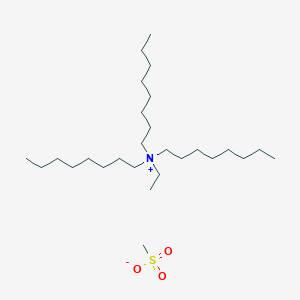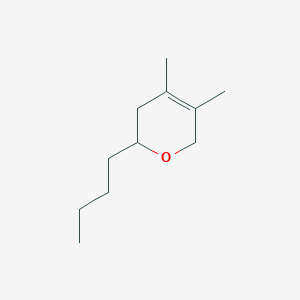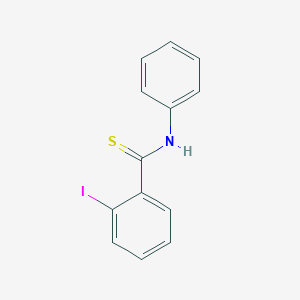![molecular formula C12H14O5 B14429421 Ethyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate CAS No. 82873-01-6](/img/structure/B14429421.png)
Ethyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate is an organic compound that features a benzodioxole moiety linked to a propanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate typically involves the esterification of 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ester group into a carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoic acid.
Reduction: 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanol.
Substitution: Various substituted benzodioxole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the manufacture of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism by which Ethyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzodioxole moiety is known to interact with various biological pathways, potentially affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-[4-(2H-1,3-benzodioxol-5-yl)cyclohexyl]propanoate: Similar structure but with a cyclohexyl group.
Ethyl 3-(1,3-benzodioxol-5-yl)acrylate: Contains an acrylate group instead of a propanoate.
3-(1,3-Benzodioxol-5-yl)acrylaldehyde: Features an aldehyde group.
Uniqueness
Ethyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate is unique due to its specific ester linkage and the presence of the benzodioxole ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
82873-01-6 |
|---|---|
Molekularformel |
C12H14O5 |
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
ethyl 3-(1,3-benzodioxol-5-yloxy)propanoate |
InChI |
InChI=1S/C12H14O5/c1-2-14-12(13)5-6-15-9-3-4-10-11(7-9)17-8-16-10/h3-4,7H,2,5-6,8H2,1H3 |
InChI-Schlüssel |
KGRDTOGOKXQCEO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCOC1=CC2=C(C=C1)OCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


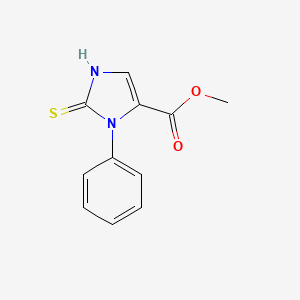

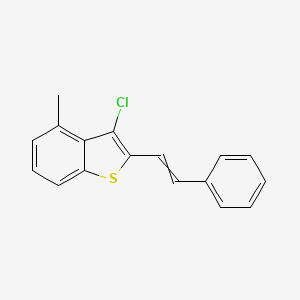
propanedioate](/img/structure/B14429364.png)
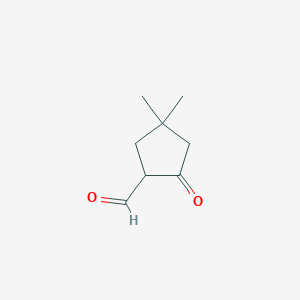
![2-(Aminomethyl)-3,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14429380.png)
![Lithium bicyclo[2.2.1]hepta-2,5-dien-7-ide](/img/structure/B14429384.png)
![2,6-Dimethoxy-N-[5-(2-methylbutan-2-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B14429387.png)

